molecular formula C10H11ClO2 B1380330 4-propylphenyl chloroformate CAS No. 374568-22-6

4-propylphenyl chloroformate

Cat. No.: B1380330
CAS No.: 374568-22-6
M. Wt: 198.64 g/mol
InChI Key: ZEUJLOMLNOILSZ-UHFFFAOYSA-N
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Description

4-propylphenyl chloroformate, also known as this compound, is an organic compound with the molecular formula C10H11ClO2. It is a derivative of carbonochloridic acid and is characterized by the presence of a 4-propylphenyl group attached to the ester functional group. This compound is used in various chemical reactions and has applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-propylphenyl chloroformate can be synthesized through the reaction of 4-propylphenol with phosgene (carbonyl dichloride). The reaction typically occurs in the presence of a base, such as pyridine, to neutralize the hydrogen chloride produced during the reaction. The general reaction scheme is as follows:

4-Propylphenol+PhosgeneCarbonochloridic acid, 4-propylphenyl ester+HCl\text{4-Propylphenol} + \text{Phosgene} \rightarrow \text{this compound} + \text{HCl} 4-Propylphenol+Phosgene→Carbonochloridic acid, 4-propylphenyl ester+HCl

Industrial Production Methods

In industrial settings, the production of carbonochloridic acid, 4-propylphenyl ester involves the use of large-scale reactors where 4-propylphenol and phosgene are continuously fed into the reaction vessel. The reaction is carried out under controlled temperature and pressure conditions to ensure maximum yield and purity of the product. The resulting ester is then purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

4-propylphenyl chloroformate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The ester group can be attacked by nucleophiles, leading to the formation of different products.

    Hydrolysis: In the presence of water, the ester can hydrolyze to form 4-propylphenol and carbon dioxide.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include amines and alcohols. The reaction is typically carried out in an organic solvent such as dichloromethane.

    Hydrolysis: Acidic or basic conditions can catalyze the hydrolysis reaction. Acidic hydrolysis uses hydrochloric acid, while basic hydrolysis uses sodium hydroxide.

    Reduction: Lithium aluminum hydride (LiAlH4) is commonly used as a reducing agent in anhydrous ether.

Major Products Formed

    Nucleophilic Substitution: Depending on the nucleophile, products such as 4-propylphenyl carbamate or 4-propylphenyl ether can be formed.

    Hydrolysis: The major products are 4-propylphenol and carbon dioxide.

    Reduction: The major product is 4-propylphenol.

Scientific Research Applications

4-propylphenyl chloroformate has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the modification of biomolecules, such as proteins and peptides, to study their structure and function.

    Medicine: It is employed in the synthesis of drug candidates and active pharmaceutical ingredients (APIs).

    Industry: The ester is used in the production of polymers and resins, as well as in the formulation of coatings and adhesives.

Mechanism of Action

The mechanism of action of carbonochloridic acid, 4-propylphenyl ester involves its reactivity as an electrophile. The ester group is susceptible to nucleophilic attack, leading to the formation of various products depending on the nucleophile. The molecular targets and pathways involved in its reactions are primarily determined by the nature of the nucleophile and the reaction conditions.

Comparison with Similar Compounds

Similar Compounds

    Carbonochloridic acid, phenyl ester: Similar in structure but lacks the propyl group.

    Carbonochloridic acid, methyl ester: Contains a methyl group instead of a propyl group.

    Carbonochloridic acid, ethyl ester: Contains an ethyl group instead of a propyl group.

Uniqueness

4-propylphenyl chloroformate is unique due to the presence of the 4-propylphenyl group, which imparts specific chemical properties and reactivity. This makes it suitable for specialized applications in organic synthesis and industrial processes.

Properties

IUPAC Name

(4-propylphenyl) carbonochloridate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO2/c1-2-3-8-4-6-9(7-5-8)13-10(11)12/h4-7H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEUJLOMLNOILSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)OC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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